Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate
Overview
Description
Scientific Research Applications
Kinetic and Spectroscopic Characterization of Reactions
Research involving nitrobenzene derivatives, similar to Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate, has provided insights into the mechanistic studies of enzyme systems and their interactions. For example, studies on soluble methane monooxygenase enzyme systems have explored the conversion of nitrobenzene to nitrophenol, highlighting the roles of various proteins in optimizing reaction rates and yields (Liu et al., 1995).
Catalytic Reduction of Nitroarenes
Catalytic processes involving nitroarenes, which share structural similarities with this compound, have been extensively studied. Research on the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts demonstrates the efficiency and selectivity of such reactions, offering potential applications in synthesizing related compounds (Watanabe et al., 1984).
Polymerization Initiators
The development of new polymerization initiators from nitrophenyl radicals showcases the application of nitroarene derivatives in the field of polymer science. Such studies reveal the potential for controlling polymerization processes, which could be relevant for materials synthesized from or related to this compound (Greene & Grubbs, 2010).
Electrochemical Reduction Studies
Electrochemical studies on the reduction of nitrobenzene and related compounds offer insights into the reductive behavior and potential applications of this compound in energy storage or conversion technologies (Silvester et al., 2006).
Fungal Metabolism and Biodegradation
Research on the biodegradation of nitrophenols by fungi such as Phanerochaete chrysosporium provides valuable information on the environmental aspects of compounds like this compound, particularly in relation to their potential biodegradability and the pathways involved in their degradation (Teramoto, Tanaka, & Wariishi, 2004).
Properties
IUPAC Name |
methyl 4-(2-formylphenoxy)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)10-6-7-14(12(8-10)16(19)20)22-13-5-3-2-4-11(13)9-17/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRLYNOJRFASRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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